molecular formula C18H19N3O4 B15042999 4-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-4-oxobutanamide

4-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-4-oxobutanamide

Cat. No.: B15042999
M. Wt: 341.4 g/mol
InChI Key: FFIZGTRCKPJKIU-YBFXNURJSA-N
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Description

3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-METHYLPHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-METHYLPHENYL)PROPANAMIDE typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-methylphenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hydrazone moiety, using reagents like alkyl halides or acyl chlorides.

    Condensation: It can participate in condensation reactions with various carbonyl compounds to form Schiff bases and other derivatives.

Mechanism of Action

The mechanism of action of 3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activities, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-METHYLPHENYL)PROPANAMIDE include:

The uniqueness of 3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-METHYLPHENYL)PROPANAMIDE lies in its specific substituents, which confer unique chemical reactivity and biological activities compared to other hydrazone derivatives.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-methylphenyl)butanediamide

InChI

InChI=1S/C18H19N3O4/c1-12-2-5-14(6-3-12)20-17(24)8-9-18(25)21-19-11-13-4-7-15(22)10-16(13)23/h2-7,10-11,22-23H,8-9H2,1H3,(H,20,24)(H,21,25)/b19-11+

InChI Key

FFIZGTRCKPJKIU-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)O)O

solubility

13.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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